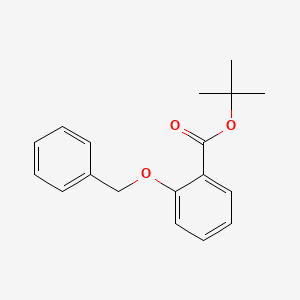

tert-Butyl 2-(benzyloxy)benzoate

Description

tert-Butyl 2-(benzyloxy)benzoate (CAS: N/A; MFCD34619601) is a benzoate ester derivative characterized by a tert-butyl ester group at the para position and a benzyloxy substituent at the ortho position of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability and versatility in protecting hydroxyl groups during multi-step reactions. According to Combi-Blocks, the commercial sample of this compound has a purity of 95% . Its structural features, including the bulky tert-butyl group and benzyl-protected oxygen, contribute to its resistance to hydrolysis under basic conditions, making it suitable for applications requiring selective deprotection strategies.

Properties

IUPAC Name |

tert-butyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)21-17(19)15-11-7-8-12-16(15)20-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABVEYFJRFLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(benzyloxy)benzoate typically involves the esterification of 2-(benzyloxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(benzyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Substituted benzoates.

Scientific Research Applications

tert-Butyl 2-(benzyloxy)benzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 2-(benzyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with various biological pathways. The tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Core Skeleton and Substituents

- CA-6078 : Features a simple benzoate backbone with a benzyloxy group at the ortho position and a tert-butyl ester. This simplicity enhances its utility in straightforward esterification or protection-deprotection reactions.

- LD-2300 : Incorporates a piperazine ring linked to an acetyl-benzyloxy moiety. The piperazine core introduces nitrogen-based reactivity, enabling participation in nucleophilic substitutions or coordination chemistry .

- OT-6568: Contains a coumarin-derived fragment (4-methyl-2-oxochromene) and a carbamate-protected amino pentyl chain.

Application Scope

- CA-6078: Primarily used as a protecting group for phenolic hydroxyl residues in drug intermediates. Its moderate complexity balances stability and ease of removal.

- LD-2300 : Likely employed in peptidomimetics or kinase inhibitor synthesis due to the piperazine-acetyl motif, a common scaffold in bioactive molecules.

- OT-6568: Potential applications in fluorescent probes or protease inhibitors, leveraging the coumarin moiety’s optical properties and the carbamate’s enzyme-targeting capability.

Research Findings and Limitations

While the Combi-Blocks data provides foundational insights, experimental studies on reaction yields, stability under varying conditions (e.g., pH, temperature), and biological activity are absent. For instance:

- Hydrolysis Kinetics : The tert-butyl ester in CA-6078 is expected to resist hydrolysis better than methyl or ethyl esters but may degrade under strong acidic conditions. Comparatively, LD-2300’s acetyl group could undergo cleavage via nucleophilic attack, and OT-6568’s carbamate might exhibit pH-dependent stability.

- Synthetic Utility : CA-6078’s simplicity allows for cost-effective scalability, whereas OT-6568’s intricate structure may necessitate specialized reagents or catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.